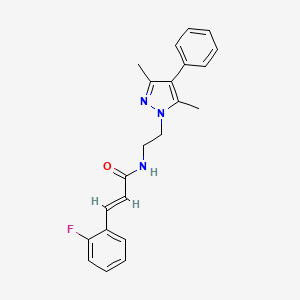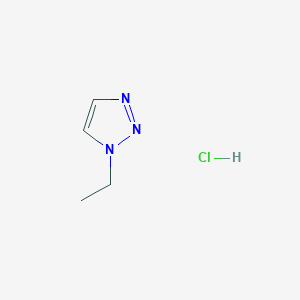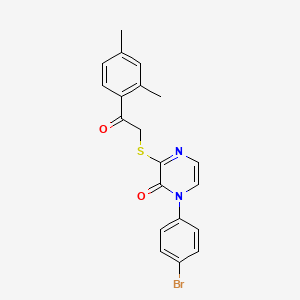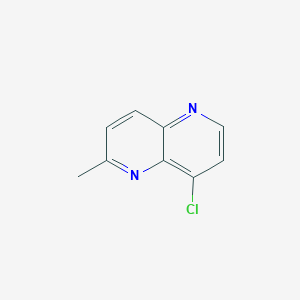![molecular formula C19H30BNO5 B3019899 3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester CAS No. 1505516-19-7](/img/structure/B3019899.png)
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. This compound features key functional groups, including a boronic acid and a protected amino group (Boc), which enable diverse chemical transformations to yield complex and potentially bioactive molecules.
Mécanisme D'action
Target of Action
The primary target of 3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows the formation of a carbon-carbon bond between the carbon atom in the compound (linked to the boron) and another organic molecule bearing a leaving group .
Pharmacokinetics
It’s important to note that the compound, like other boronic pinacol esters, is only marginally stable in water . Its hydrolysis rate is considerably accelerated at physiological pH , which could impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond, enabling the synthesis of complex and potentially bioactive molecules. For example, it can be used as a starting material for the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, which are known to inhibit human tumor cells selectively .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Analyse Biochimique
Biochemical Properties
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester plays a significant role in biochemical reactions, primarily due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with glycoproteins and glycolipids, affecting their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with active site residues of enzymes, leading to inhibition or activation . Additionally, this compound can bind to regulatory proteins, altering their conformation and function . Changes in gene expression can occur through interactions with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular function . Threshold effects are observed, where a specific dosage range leads to maximal biochemical activity without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by hydrolytic enzymes, leading to the formation of boronic acid derivatives . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound can affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound can influence its activity and function within cells .
Méthodes De Préparation
The synthesis of 3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Boronic Acid: The phenylboronic acid is synthesized through various methods, including the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Applications De Recherche Scientifique
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound’s boronic acid group makes it a valuable reagent in various organic transformations, including cross-coupling reactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and sensors.
Comparaison Avec Des Composés Similaires
3-[2-(Boc-amino)ethoxy]phenylboronic Acid Pinacol Ester can be compared with other similar compounds:
3-(N-Boc-amino)phenylboronic Acid Pinacol Ester: This compound has a similar structure but lacks the ethoxy group, which may affect its reactivity and applications.
2-(N-Boc-amino)phenylboronic Acid Pinacol Ester: This compound has the amino group in a different position on the phenyl ring, which can influence its chemical properties and reactivity.
Propriétés
IUPAC Name |
tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5/c1-17(2,3)24-16(22)21-11-12-23-15-10-8-9-14(13-15)20-25-18(4,5)19(6,7)26-20/h8-10,13H,11-12H2,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCVCYPGZBKJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3019817.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3019824.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B3019825.png)
![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)


![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)



![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3019835.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3019836.png)
![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)
